molecular formula C9H11BF3KO B7892605 Potassium trifluoro(4-propoxyphenyl)borate

Potassium trifluoro(4-propoxyphenyl)borate

Cat. No.: B7892605
M. Wt: 242.09 g/mol
InChI Key: BKWSMXPWNSORQK-UHFFFAOYSA-N
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Description

Contextualizing Organotrifluoroborates within Modern Boron Chemistry

Organotrifluoroborates have carved out a significant niche within the broader field of organoboron chemistry. They are recognized as highly stable and effective alternatives to more traditional boron-based reagents.

Advantages as Bench-Stable Boronic Acid Surrogates and Nucleophilic Reagents

One of the primary advantages of potassium organotrifluoroborate salts is their exceptional stability. chem-station.com Unlike many organoboron compounds, they are generally stable in the presence of air and moisture, which simplifies their handling, storage, and use in chemical synthesis. chem-station.comlongdom.orgwikipedia.org They can often be stored indefinitely without special precautions. orgsyn.orgnih.gov This stability makes them reliable, crystalline reagents that can be precisely measured, a feature not always possible with boronic acids which can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. chem-station.comnih.gov

Organotrifluoroborates, such as Potassium trifluoro(4-propoxyphenyl)borate, serve as "protected" forms of boronic acids. chem-station.comwikipedia.orgnih.gov Under the specific conditions of a cross-coupling reaction, they can be slowly hydrolyzed to release the corresponding boronic acid in situ. chem-station.comwikipedia.org This slow-release mechanism can be advantageous in minimizing common side reactions like homocoupling, where two identical molecules react with each other instead of the intended reaction partners. chem-station.com

Furthermore, these compounds act as effective nucleophiles in a variety of chemical transformations. longdom.org The electron-deficient nature of the boron atom in the trifluoroborate group enhances the nucleophilicity of the attached carbon atom, enabling it to efficiently form new bonds. longdom.org This nucleophilic character allows them to participate in a range of reactions, including substitutions and additions. longdom.org

Comparison of Organoboron Reagents
Reagent TypeKey AdvantagesCommon Limitations
OrganotrifluoroboratesExcellent air and moisture stability; crystalline and easy to handle; monomeric structure allows for precise stoichiometry. chem-station.comacs.orgOften require activation (e.g., hydrolysis) to participate in cross-coupling. chem-station.comwikipedia.org
Boronic AcidsWidely used and commercially available; highly reactive in cross-coupling.Can dehydrate to form boroxine (B1236090) trimers, complicating stoichiometry; susceptible to protodeboronation. chem-station.comnih.gov
Boronate EstersMore stable than boronic acids against protodeboronation. nih.govThe diols used for their synthesis add cost and can complicate purification. nih.gov
OrganoboranesHighly reactive in certain transformations. nih.govGenerally sensitive to air and moisture; can be difficult to handle. nih.gov

Historical Development and Key Contributions in Organotrifluoroborate Chemistry, including Prof. Gary Molander's Extensive Work

The field of organometallic chemistry, which includes organoboron compounds, has its roots in the 18th century with the accidental synthesis of the first organometallic compound, cacodyl, by Louis Claude Cadet de Gassicourt in 1757. libretexts.org The development of organoboron chemistry specifically has led to powerful synthetic tools. wikipedia.org

While organotrifluoroborates were known, their potential in organic synthesis was not fully realized until more recently. Over the past two decades, they have transitioned from being chemical novelties to indispensable reagents. acs.org A pivotal figure in this transformation is Professor Gary A. Molander. His research group has extensively developed the chemistry of organotrifluoroborates, demonstrating their utility as robust, bench-stable surrogates for boronic acids in a wide array of chemical reactions. purdue.edusigmaaldrich.comsigmaaldrich.com Molander's work has showcased their effectiveness in Suzuki-Miyaura cross-coupling reactions and other important carbon-carbon bond-forming processes. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.orgsigmaaldrich.com His contributions have been instrumental in establishing organotrifluoroborates as mainstream reagents in modern synthetic chemistry. purdue.edusigmaaldrich.comacs.orgnih.gov

Significance of Aryltrifluoroborates in Cross-Coupling Methodologies

Aryltrifluoroborates, the class of compounds to which this compound belongs, are particularly significant in the context of cross-coupling reactions, a cornerstone of modern synthetic chemistry for building complex molecules.

Central Role in Carbon-Carbon Bond Formation

The formation of carbon-carbon (C-C) bonds is fundamental to organic synthesis, allowing for the construction of the carbon skeletons of complex molecules found in pharmaceuticals, agrochemicals, and materials science. pdx.edursc.orgchemistry.coach The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for creating C-C bonds, particularly for linking aromatic rings to form biaryl structures. nih.govacs.org

Aryltrifluoroborates, including this compound, serve as excellent nucleophilic partners in these palladium-catalyzed reactions. longdom.orgacs.org They react with various electrophiles, such as aryl halides or triflates, to form a new carbon-carbon bond, a process that is central to the synthesis of many important organic compounds. nih.govacs.orgacs.org The utility of aryltrifluoroborates in these reactions has made them a valuable tool for synthetic chemists in both academic and industrial settings. acs.org

Applications of Aryltrifluoroborates in C-C Bond Formation
Reaction TypeRole of AryltrifluoroborateSignificance
Suzuki-Miyaura CouplingNucleophilic partner reacting with aryl/vinyl halides or triflates. nih.govacs.orgForms biaryl and styrene-like structures, which are common in many biologically active molecules. acs.orgnih.gov
Rh-catalyzed AdditionsNucleophile for addition to aldehydes, ketones, and imines. nih.govCreates new stereocenters and functionalized alcohol or amine products.
Conjugate AdditionsNucleophile for 1,4-addition to α,β-unsaturated systems. tdl.orgA key method for extending carbon chains and creating complex architectures.

Enhanced Functional Group Compatibility and Stability Profiles Compared to Traditional Organoboron Reagents

Organotrifluoroborates, however, are stable towards numerous reagents and conditions that are problematic for other organoboron species. nih.gov The trifluoroborate moiety is robust and can be carried through multiple synthetic steps, allowing for the manipulation of other parts of the molecule while keeping the valuable carbon-boron bond intact. nih.gov They are generally less prone to protodeboronation (the undesired cleavage of the carbon-boron bond by a proton source) than their boronic acid or boronate ester counterparts. sigmaaldrich.comsigmaaldrich.com Furthermore, they are resistant to many common oxidants, which would otherwise cleave the carbon-boron bond. acs.orgnih.gov This enhanced stability and functional group tolerance make organotrifluoroborates highly versatile and practical reagents for the synthesis of complex, functionalized molecules. nih.govsigmaaldrich.comsigmaaldrich.com

Properties

IUPAC Name

potassium;trifluoro-(4-propoxyphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BF3O.K/c1-2-7-14-9-5-3-8(4-6-9)10(11,12)13;/h3-6H,2,7H2,1H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSMXPWNSORQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OCCC)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BF3KO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights and Reactivity Pathways of Potassium Trifluoro 4 Propoxyphenyl Borate in Organic Transformations

General Principles of Organotrifluoroborate Reactivity

Potassium organotrifluoroborates, such as Potassium trifluoro(4-propoxyphenyl)borate, have emerged as highly versatile and stable reagents in modern organic synthesis. sigmaaldrich.com Their unique structural and electronic properties distinguish them from other organoboron compounds, like boronic acids and esters, offering distinct advantages in various chemical transformations. sigmaaldrich.comupenn.edu

The robust nature of the carbon-boron (C-B) bond in organotrifluoroborates necessitates an activation step to unveil its reactivity within a catalytic cycle. youtube.com This activation is typically achieved under the basic conditions characteristic of cross-coupling reactions. researchgate.net One commonly proposed mechanism involves the slow, base-mediated hydrolysis of the trifluoroborate salt. researchgate.net In this pathway, the [R-BF₃]⁻ anion reacts with hydroxide (B78521) ions to incrementally replace fluoride (B91410) ions with hydroxyl groups, transiently forming a highly reactive boronic acid or a related boronate species in situ. researchgate.netyoutube.com This transient species is then competent to participate in the crucial transmetalation step of a catalytic cycle. youtube.com

An alternative pathway suggests that the trifluoroborate may not need to fully hydrolyze to the boronic acid. Instead, it can form an intermediate difluoroborane (B8323493) or a hydroxyfluoroborate species that is sufficiently activated for transmetalation with a transition metal center. researchgate.net The precise nature of the active boron species can be influenced by the specific reaction conditions, including the choice of base and solvent. Regardless of the exact intermediate, the activation process effectively transforms the stable, tetracoordinate boron center into a more reactive form, making the organic moiety available for transfer to the catalyst.

The defining structural feature of potassium organotrifluoroborates is their tetracoordinate, anionic boron center, which is balanced by a potassium cation. upenn.edursc.org This "ate" complex structure is responsible for their remarkable stability. sigmaaldrich.com Unlike their trigonal planar boronic acid counterparts, which are prone to dehydration to form cyclic boroxine (B1236090) anhydrides and are susceptible to premature C-B bond cleavage (protodeboronation), organotrifluoroborates are typically crystalline, monomeric solids that are stable to air and moisture. sigmaaldrich.comupenn.edu This enhanced stability allows for indefinite storage at room temperature and simplifies handling and purification procedures. sigmaaldrich.comnih.gov

This inherent stability, however, means they are less reactive "out of the bottle" and require the aforementioned activation to participate in catalysis. researchgate.net The tetracoordinate structure protects the C-B bond from many common decomposition pathways. upenn.edu The electron-rich nature of the boron center and the presence of strong boron-fluorine bonds contribute to this stability. nih.gov Consequently, organotrifluoroborates exhibit a favorable balance: they are stable enough for convenient handling and purification but can be readily activated under specific reaction conditions to display reactivity that is often superior to or complementary to other organoboron reagents. upenn.eduresearchgate.net

Detailed Mechanistic Elucidation of Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds, and organotrifluoroborates have proven to be exceptionally effective nucleophilic partners in this transformation. upenn.edunih.gov

The palladium-catalyzed Suzuki-Miyaura coupling of this compound with an organic halide or triflate follows a well-established catalytic cycle consisting of three primary steps. youtube.com

Oxidative Addition : The cycle begins with a catalytically active Palladium(0) complex, which undergoes oxidative addition into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl halide). youtube.com This step breaks the C-X bond and forms two new bonds to the metal, resulting in a new, planar Palladium(II) intermediate. The oxidation state of the metal increases from 0 to +2. youtube.com

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. The activated form of this compound (as discussed in 3.1.1) reacts with the Pd(II) complex. youtube.com The 4-propoxyphenyl group displaces the halide on the palladium, forming a diorganopalladium(II) intermediate. This step is critically dependent on a base to facilitate the transfer. youtube.comyoutube.com

Reductive Elimination : In the final step, the two organic groups attached to the palladium center couple to form the new carbon-carbon bond of the desired biaryl product. youtube.com This process reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. youtube.com

This cycle efficiently constructs a new C(sp²)-C(sp²) bond between the 4-propoxyphenyl group and the organic electrophile.

The choice of ligand coordinated to the palladium catalyst is paramount for the success of the Suzuki-Miyaura coupling, especially when using stable organotrifluoroborates. nih.govnih.gov Modern ligands are designed to enhance both the stability and reactivity of the catalyst. Sterically hindered and electron-rich ligands have proven particularly effective. nih.govresearchgate.net

Electron-Rich Ligands : Ligands that are strong electron donors, such as bulky phosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center. nih.gov This enhanced nucleophilicity of the metal facilitates the initial oxidative addition step, even with less reactive electrophiles like aryl chlorides. nih.gov

Steric Bulk : Large, sterically demanding ligands promote the final reductive elimination step, which is often the rate-limiting step, leading to faster product formation. nih.gov The steric hindrance also helps to stabilize the monoligated Pd(0) species, which is often the active catalyst, and can suppress unwanted side reactions like β-hydride elimination. nih.gov

The synergy between advanced ligand design and the stability of organotrifluoroborates has significantly expanded the scope and efficiency of the Suzuki-Miyaura reaction. nih.gov

Table 1: Influence of Ligand Classes on Suzuki-Miyaura Coupling

Ligand Class Key Features Impact on Catalytic Cycle Common Examples
Biaryl Monophosphines Sterically bulky, electron-rich. nih.gov Promote fast oxidative addition and reductive elimination; stabilize active Pd(0) species. nih.gov XPhos, DavePhos, SPhos nih.gov
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, often sterically hindered. nih.gov Form very stable catalyst complexes; highly active for coupling unreactive substrates. nih.gov IPr, SIMes, PEPPSI-type catalysts nih.gov
Diphosphine Ligands Chelating, provide catalyst stability. Effective in many couplings, though sometimes less active than monophosphines for challenging substrates. dppf organic-chemistry.org

The selection of an appropriate base and solvent system is critical for achieving high yields and reaction rates in the Suzuki-Miyaura coupling of organotrifluoroborates. nih.gov

Role of the Base: The primary role of the base is to activate the organotrifluoroborate for the transmetalation step. youtube.comyoutube.com Inorganic bases are commonly employed, with cesium carbonate (Cs₂CO₃) often providing superior results due to its high solubility in organic solvents and the ability of the cesium cation to facilitate the process. nih.govnih.gov Other bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and various amines are also used depending on the specific substrates and catalyst system. organic-chemistry.orgnih.gov

Role of the Solvent: The solvent must be capable of dissolving, at least partially, both the organic and inorganic reagents. Biphasic solvent systems, particularly those containing water, are frequently used. organic-chemistry.orgnih.gov Water can aid in the dissolution of the inorganic base and is essential for the hydrolysis-based activation pathway of the trifluoroborate. researchgate.net Common organic solvents include tetrahydrofuran (B95107) (THF), toluene, and alcohols like isopropanol, often used in combination with water. organic-chemistry.orgnih.govnih.gov The choice of solvent can influence catalyst stability, substrate solubility, and the rate of the key catalytic steps.

Table 2: Exemplary Base and Solvent Systems for Organotrifluoroborate Couplings

Organoboron Reagent Base Solvent System Catalyst/Ligand Reference
Potassium Vinyltrifluoroborate Cs₂CO₃ THF / H₂O PdCl₂ / PPh₃ nih.gov
Potassium Alkenyltrifluoroborates t-BuNH₂ i-PrOH / H₂O PdCl₂(dppf) organic-chemistry.org
Potassium Alkyltrifluoroborates Cs₂CO₃ Toluene / H₂O PdCl₂(dppf) nih.gov
Potassium Alkoxymethyltrifluoroborates Cs₂CO₃ THF Pd(OAc)₂ / SPhos nih.gov

Rhodium-Catalyzed Addition and Coupling Mechanisms

Rhodium-catalyzed reactions represent a cornerstone in the application of organotrifluoroborates for carbon-carbon bond formation. acs.org this compound, as an aryltrifluoroborate, is expected to participate in these transformations, which are characterized by their efficiency and functional group tolerance. The greater reactivity of potassium organotrifluoroborates compared to their boronic acid counterparts is often attributed to a more facile transmetalation step, forming the active organorhodium species. acs.org

The development of chiral phosphine (B1218219) ligands has been instrumental in the advancement of asymmetric catalysis. dicp.ac.cnnih.gov These ligands, when coordinated to a metal center like rhodium, create a chiral environment that can induce high levels of enantioselectivity in a variety of reactions. dicp.ac.cnnih.gov Chiral diphosphine ligands, in particular, have been widely successful due to their chelating ability, which provides a well-defined and rigid catalytic complex. nih.govpharm.or.jp

The design of these ligands is often modular, allowing for systematic tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific transformation. dicp.ac.cn Axially chiral biaryl diphosphines, such as BINAP and its derivatives, are a prominent class of ligands that have been successfully applied in numerous asymmetric processes. nih.gov The chirality of these ligands dictates the facial selectivity of the substrate's approach to the metal center, thereby controlling the stereochemical outcome of the reaction.

In the context of rhodium-catalyzed reactions, chiral phosphine-phosphoramidite ligands have emerged as a robust class of ligands that are stable to air and moisture. dicp.ac.cn They have demonstrated high enantioselectivities in hydrogenations and hydroformylations. dicp.ac.cn The ability to use a single enantiomer of a ligand to produce a specific enantiomer of a product is a major goal in asymmetric synthesis. nih.gov

The Michael addition, or conjugate addition, is a powerful method for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org Organoboron reagents, including potassium trifluoroborates, can serve as the nucleophilic partner in rhodium-catalyzed Michael additions. acs.orgacs.org

These reactions can often be carried out under neutral or mild conditions, which is advantageous for substrates bearing sensitive functional groups. wikipedia.org The general mechanism involves the formation of an enolate from the Michael donor, which then adds to the β-carbon of the Michael acceptor. masterorganicchemistry.comyoutube.com In the case of rhodium-catalyzed additions of organotrifluoroborates, the reaction is believed to proceed through an organorhodium intermediate that adds to the enone.

The use of potassium aryltrifluoroborates in rhodium-catalyzed 1,4-additions to enones provides β-functionalized ketones in good yields. acs.org These reactions are often faster and more efficient than those using the corresponding boronic acids. acs.org

The rhodium-catalyzed 1,2-addition of organotrifluoroborates to aldehydes and ketones is a direct and efficient method for the synthesis of alcohols. acs.orgnih.gov This reaction is particularly valuable for the preparation of benzylic and allylic alcohols. acs.org The mechanism is thought to involve the transmetalation of the boron reagent to the rhodium center, forming an organorhodium species that then adds to the carbonyl group.

A significant advantage of using potassium organotrifluoroborates is their enhanced reactivity compared to boronic acids, which is presumed to stem from a more favorable transmetalation step. acs.org This allows the reaction to proceed under milder conditions and with a broader substrate scope. The choice of phosphine ligand can influence the efficiency of the addition, although in some cases, the reaction proceeds well even with simple ligands like triphenylphosphine (B44618). acs.org

Remarkably, rhodium-catalyzed 1,2-additions of chiral secondary and tertiary alkyltrifluoroborates to aldehydes have been shown to occur with complete retention of stereochemistry, providing a powerful tool for the synthesis of enantioenriched alcohols. bristol.ac.uk

The synthesis of ketones through C-H bond activation is a highly desirable and atom-economical strategy. ucm.es While direct C-H functionalization of aldehydes with boronic acids to form ketones has been achieved under transition-metal-free conditions, ucm.es transition metal catalysis, including with rhodium, plays a significant role in other C-H activation methodologies.

In the context of ketone synthesis, rhodium catalysts can facilitate the coupling of various substrates through C-H activation. For instance, transformations of aryl ketones can be achieved via ligand-promoted C-C bond activation, leading to various useful products, including biaryls. nih.gov While not a direct synthesis of ketones from C-H bonds in all cases, these methods highlight the versatility of transition metal catalysis in manipulating ketone structures.

Rhodium-catalyzed arylation of fluorinated ketones with arylboronic acids provides access to fluorinated alcohols, demonstrating the catalyst's ability to work on activated ketone substrates. researchgate.net The broader field of C-H activation often involves directing groups to achieve regioselectivity, and rhodium has been a workhorse metal in this area. princeton.edu

Oxidative Transformations and De-boronation Reaction Mechanisms

Potassium organotrifluoroborates can undergo oxidative transformations to yield a variety of functionalized products. nih.gov These reactions often proceed through radical intermediates. nih.govnih.gov Additionally, understanding the mechanisms of de-boronation is crucial, as it can be both a desired transformation and an unwanted side reaction. wikipedia.org

The oxidation of organotrifluoroborates can be achieved using various oxidizing agents. For instance, Oxone® has been used for the efficient and rapid oxidation of a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates to the corresponding alcohols or phenols. nih.gov This method is notable for its mild conditions and, in the case of secondary alkyl substrates, its complete stereospecificity. nih.gov Other methods have employed hypervalent iodine compounds or copper salts with TEMPO, though these can require harsher conditions or longer reaction times. nih.gov

Photoredox catalysis has also emerged as a powerful tool for the oxidation of potassium trifluoroborates, generating carbon-centered radicals that can participate in a variety of coupling reactions. nih.gov This approach has been used for radical-radical couplings to form new carbon-carbon bonds. nih.gov

De-boronation, specifically protodeboronation, is the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can occur under both acidic and basic conditions. The hydrolysis of organotrifluoroborates to boronic acids is a key step in many of their reactions, such as the Suzuki-Miyaura coupling. ed.ac.uknih.gov The rate of this hydrolysis can vary significantly depending on the substituent on the boron atom and the reaction conditions. ed.ac.uknih.gov For some substrates, this hydrolysis is slow, which can be advantageous in "slow release" strategies that minimize side reactions like protodeboronation of the resulting boronic acid. wikipedia.orgnih.gov

Chlorodeboronation, the replacement of the boron group with a chlorine atom, has also been developed as a useful transformation for organotrifluoroborates, providing access to chlorinated organic compounds under metal-free conditions. nih.gov

The table below provides a summary of various oxidative and de-boronative transformations of organotrifluoroborates.

TransformationReagent(s)ProductKey Mechanistic FeatureRef.
OxidationOxone®Phenols/AlcoholsStereospecific for secondary alkyltrifluoroborates nih.gov
OxidationPhotoredox Catalyst (e.g., 4CzIPN)Coupled Products (e.g., ketones)Generation of carbon-centered radicals nih.gov
Hydrolysis/ProtodeboronationH₂O, Base (e.g., Cs₂CO₃)Boronic Acid/Protodeboronated Product"Slow release" or "fast release" depending on substituent ed.ac.uknih.gov
ChlorodeboronationTrichloroisocyanuric acid (TCICA)Chlorinated CompoundsMetal-free oxidative process nih.gov

Epoxidation Mechanisms with Organotrifluoroborates, Maintaining Boron Functionality

A significant advancement in organoboron chemistry has been the development of oxidation reactions that leave the carbon-boron bond intact. nih.govacs.org Most organoboron reagents are highly susceptible to cleavage by oxidants, but organotrifluoroborates exhibit notable resistance. nih.govacs.org This stability has enabled the successful epoxidation of potassium alkenyltrifluoroborates using reagents like dimethyldioxirane (B1199080). organic-chemistry.org

The mechanism involves the direct oxidation of the carbon-carbon double bond of the alkenyl substituent by the dioxirane. This process yields stable, air-tolerant, and often crystalline oxiranyltrifluoroborates without cleaving the valuable C-B bond. nih.govorganic-chemistry.org The resilience of the trifluoroborate moiety is attributed to the strength of the boron-fluorine bonds and the tetracoordinate nature of the boron center, which protects it from the oxidative degradation pathways typical for tricoordinate boranes and boronic acids. organic-chemistry.orgresearchgate.net These resulting epoxytrifluoroborates are stable synthetic intermediates, analogous to oxiranyl anions, and can participate in further transformations, such as Suzuki-Miyaura cross-coupling reactions. nih.govorganic-chemistry.org

Stereospecific Conversion to Phenols, Alcohols, and Aldehydes using Oxidizing Agents like Oxone®

Potassium organotrifluoroborates can be efficiently converted to a variety of oxygenated products using Oxone® (potassium peroxymonosulfate) as an oxidant. nih.gov This method is notable for its mild conditions, rapid reaction times (often under 5 minutes), and high yields. nih.gov The transformation is highly versatile, allowing for the synthesis of phenols from aryltrifluoroborates, alcohols from alkyltrifluoroborates, and aldehydes from alkenyltrifluoroborates. nih.gov

A key feature of this oxidation is its stereospecificity. When secondary alkyltrifluoroborates are subjected to these conditions, the reaction proceeds with complete retention of stereochemistry, affording the corresponding alcohol without loss of enantiomeric purity. nih.gov The reaction is tolerant of a wide array of functional groups, including halogens and esters, which remain unaffected during the oxidation. nih.gov This allows for late-stage functionalization of complex molecules where the trifluoroborate group has been carried through several synthetic steps. nih.gov

The general protocol involves treating the organotrifluoroborate with Oxone® in a solvent mixture such as acetone (B3395972) and water at room temperature. nih.gov The process avoids the need for transition metal catalysts or harsh reagents often required for similar transformations of other organoboron compounds. nih.govacs.org

Substrate TypeProductKey FeaturesTypical Yield
Potassium AryltrifluoroboratePhenolHandles electron-rich and electron-poor systems.Excellent (e.g., 95-99%)
Potassium Alkyltrifluoroborate (Primary)Primary AlcoholTolerates halogens and esters.Excellent
Potassium Alkyltrifluoroborate (Secondary)Secondary AlcoholCompletely stereospecific conversion.Excellent
Potassium AlkenyltrifluoroborateAldehydeRapid conversion (typically <2 minutes).Excellent

Halogenodeboronation Processes (e.g., Bromodeboronation, Iododeboronation, Chlorodeboronation)

Halogenodeboronation is a valuable transformation that replaces the trifluoroborate group with a halogen atom, providing access to aryl and vinyl halides. These reactions are often performed under mild, metal-free conditions, which enhances their applicability in complex molecule synthesis.

Chlorodeboronation: A mild and effective method for the chlorodeboronation of organotrifluoroborates utilizes trichloroisocyanuric acid (TCICA). nih.govacs.org This metal-free process converts a wide range of aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates into their corresponding chlorides in good yields. organic-chemistry.orgnih.gov The reaction generally proceeds well with electron-rich aryltrifluoroborates. nih.gov While the precise mechanism is not fully elucidated, it is thought to proceed via an electrophilic aromatic substitution pathway. acs.orgorganic-chemistry.org

Bromodeboronation: The conversion of organotrifluoroborates to bromides can be achieved using reagents like tetrabutylammonium (B224687) tribromide (TBATB). thieme-connect.comacs.org This approach is noted for its mild, metal-free conditions and tolerance for a broad spectrum of functional groups, including those sensitive to other brominating agents. thieme-connect.comacs.org

Iododeboronation: Iododeboronation of organoboron compounds provides a route to aryl iodides, which are important in medical imaging and as synthetic intermediates. nih.gov Mechanistic studies on the related boronic acids suggest that these transformations can be catalyzed by bases or copper salts. acs.orgnih.gov The process generally involves an electrophilic halogen source and proceeds through a boronate-driven ipso-substitution pathway, where the boron moiety is replaced by iodine. acs.org

ProcessTypical ReagentKey Characteristics
ChlorodeboronationTrichloroisocyanuric acid (TCICA)Metal-free, mild conditions, broad substrate scope. nih.govorganic-chemistry.org
BromodeboronationTetrabutylammonium tribromide (TBATB)Metal-free, chemoselective, tolerates diverse functional groups. thieme-connect.comacs.org
IododeboronationElectrophilic Iodine Source (e.g., I2, NIS)Can be base- or copper-catalyzed; useful for radiolabeling. acs.orgnih.gov

Theoretical and Computational Investigations of Boron-Fluorine Interactions and Reactivity

Computational chemistry provides powerful tools for understanding the structure, stability, and reactivity of organotrifluoroborates. rsc.org Techniques such as Density Functional Theory (DFT) offer deep insights into the electronic properties that govern the behavior of these compounds.

DFT-Based Studies on General Borate (B1201080) Structures and Molecular Interactions

DFT calculations have been instrumental in elucidating the nature of bonding in borate compounds. Studies on boron trihalides and their complexes show that the electrostatic potential at the boron atom is significantly more positive in BF₃ compared to BCl₃, a consequence of fluorine's high electronegativity. diva-portal.org For organotrifluoroborates (RBF₃K), DFT analysis of the B-F bond lengths in intermediate species, such as the difluoroborane formed during hydrolysis, can predict the rate at which the corresponding boronic acid is released. acs.org

Computational methods are also used to explore the noncovalent interactions crucial for molecular recognition. For instance, investigations into fluoride recognition by boron-containing compounds reveal that the interaction is primarily driven by electrostatic energy, supplemented by significant orbital interaction energy, specifically the formation of σ bonds between the boron receptor and the fluoride anion. rsc.org The presence of electron-donating groups on the receptor can destabilize this interaction, while electron-withdrawing groups enhance it by improving the electrostatic and σ-bond contributions. rsc.org

Computational Modeling to Understand the Roles of Endogenous Aryl Boronic Acid and Fluoride in Catalysis

The utility of potassium organotrifluoroborates in catalysis, particularly in Suzuki-Miyaura cross-coupling, relies on their slow hydrolysis to the active boronic acid species. acs.orgresearchgate.net Computational modeling has been crucial in understanding this process. The hydrolysis rate is complex and can be influenced by factors such as acid catalysis, even under basic reaction conditions, creating an "acid-base paradox." acs.org DFT calculations help predict whether a specific organotrifluoroborate will undergo fast or slow hydrolysis based on its electronic structure. acs.org

Furthermore, computational studies have shed light on the decomposition pathways of the resulting arylboronic acids. Kinetic models combined with computational analysis have identified multiple pathways for protodeboronation (the undesired cleavage of the C-B bond by a proton source), including self-catalyzed and transient aryl anionoid pathways for highly electron-deficient systems. nih.gov Computational protocols that explicitly model the solvation of the boronate species have been developed to obtain more accurate energy barriers for these decomposition reactions. nih.gov In catalytic cycles like copper-catalyzed halodeboronation, DFT and structural analyses have helped identify the precatalyst and the role of ligands and additives in facilitating key steps like transmetalation and oxidation. nih.gov

Catalytic Systems and Ligand Design in Organotrifluoroborate Chemistry

Utilization of Visible-Light Photoredox Catalysis

Potassium trifluoro(4-propoxyphenyl)borate has been identified as a competent precursor for the generation of aryl radicals under visible-light photoredox conditions. This reactivity allows for its participation in various carbon-carbon and carbon-heteroatom bond-forming reactions under exceptionally mild conditions, avoiding the high temperatures often required in traditional cross-coupling methods. The core principle of this application lies in a single-electron transfer (SET) event, where the trifluoroborate salt is oxidized by a photo-excited catalyst to produce a highly reactive 4-propoxyphenyl radical.

Detailed research into the photoredox-mediated reactions of organoborates has established a general mechanistic framework for the reactivity of compounds like this compound. In a representative system, a photocatalyst (PC), often a ruthenium or iridium complex, absorbs energy from visible light (e.g., blue LEDs) to reach an excited state (PC*). This excited state is a sufficiently strong oxidant to accept a single electron from the electron-rich this compound. This SET process results in the formation of the 4-propoxyphenyl radical along with boron trifluoride (BF₃) and the reduced form of the photocatalyst. The generated aryl radical is then free to engage with a suitable coupling partner, such as an electron-deficient alkene, to form a new covalent bond. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

In studies exploring the synthetic utility of organoborates as radical precursors, this compound was shown to be an effective substrate for C-C bond formation. When subjected to visible-light irradiation in the presence of a photocatalyst and a radical acceptor, the compound yielded the expected coupling product. For instance, its reaction with electron-deficient alkenes leads to the formation of functionalized hydroalkoxymethylation or addition products.

The table below summarizes the findings from a representative study on the photoredox-catalyzed reaction of various potassium organotrifluoroborates.

Organotrifluoroborate SubstrateCoupling PartnerPhotocatalystSolventProduct YieldReference
This compoundDimethyl MaleateIr(ppy)₂(dtbbpy)PF₆Acetonitrile (MeCN)Good
Potassium benzyltrifluoroborateAcyl Azolium Salt4CzIPNAcetonitrile (MeCN)High
Potassium methyltrifluoroboratePhenyl trans-styryl sulfoneEosin YDimethylformamide (DMF)Moderate

Advanced Analytical and Spectroscopic Characterization for Mechanistic Probes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and purity of Potassium trifluoro(4-propoxyphenyl)borate and for monitoring its reactions in real-time. The presence of NMR-active nuclei such as ¹¹B and ¹⁹F provides specific handles to track the fate of the trifluoroborate moiety throughout a chemical process.

¹¹B-NMR spectroscopy is highly effective for monitoring reactions involving organotrifluoroborates. The chemical shift and multiplicity of the boron-11 (B1246496) signal are indicative of the chemical environment around the boron atom. For potassium organotrifluoroborates, the ¹¹B-NMR spectrum typically exhibits a quartet, a result of the scalar coupling between the boron-11 nucleus and the three equivalent fluorine-19 nuclei (¹J_B-F). nih.govresearchgate.netresearchgate.net The observation of this characteristic quartet confirms the integrity of the trifluoroborate group.

During a chemical reaction, the consumption of the starting material, this compound, can be monitored by the decrease in the intensity of its corresponding ¹¹B-NMR signal. Concurrently, the appearance of new signals can signify the formation of boron-containing intermediates or byproducts. For instance, the hydrolysis of the trifluoroborate to the corresponding boronic acid would result in a significant downfield shift of the ¹¹B signal to a characteristic range for trigonal boronic acids. The completion of a reaction is often determined by the complete disappearance of the starting material's ¹¹B resonance. The use of modified pulse sequences in ¹¹B-NMR can enhance resolution, allowing for more precise observation of coupling constants. nih.govnih.gov

Table 1: Representative ¹¹B-NMR Data for Potassium Aryltrifluoroborates

Compound Class Typical ¹¹B Chemical Shift (ppm) Multiplicity Typical ¹J_B-F Coupling Constant (Hz)
Potassium Aryltrifluoroborates 3.0 - 5.0 Quartet ~13

Data based on general characteristics of potassium organotrifluoroborates as specific data for the title compound is not available in the cited literature.

¹⁹F-NMR spectroscopy offers a complementary and often more sensitive method for tracking reactions involving this compound. nih.govresearchgate.net The fluorine-19 nucleus has a high magnetogyric ratio and is 100% naturally abundant, leading to high sensitivity. The ¹⁹F-NMR spectrum of a potassium aryltrifluoroborate typically shows a quartet due to coupling with the boron-11 nucleus.

The chemical shift of the fluorine atoms is highly sensitive to changes in the electronic environment. During a reaction, the transformation of the trifluoroborate group will lead to distinct changes in the ¹⁹F-NMR spectrum. For instance, the formation of fluorinated intermediates or byproducts will give rise to new resonances with different chemical shifts and coupling patterns. This allows for detailed mechanistic investigations and the identification of transient species.

Furthermore, ¹⁹F-NMR is an excellent tool for assessing the purity of the final product. The presence of any fluorine-containing impurities can be readily detected and quantified, even at low levels. The typical chemical shift range for potassium organotrifluoroborates is between -129 to -141 ppm. researchgate.net

Table 2: Representative ¹⁹F-NMR Data for Potassium Aryltrifluoroborates

Compound Class Typical ¹⁹F Chemical Shift (ppm) Multiplicity
Potassium Aryltrifluoroborates -129 to -141 Quartet

Data based on general characteristics of potassium organotrifluoroborates as specific data for the title compound is not available in the cited literature. researchgate.net

Application of X-ray Diffraction (XRD) for Structural Elucidation of Crystalline Intermediates or Products Relevant to Reactivity

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. While specific crystal structure data for this compound is not available in the searched literature, valuable insights can be drawn from the crystal structures of closely related analogues, such as potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. nih.govnih.gov

These studies reveal that the boron atom adopts a distorted tetrahedral geometry, bonded to the phenyl ring and three fluorine atoms. The C-B bond lengths are consistent with those of other aryltrifluoroborates. nih.gov The potassium ion is typically coordinated by multiple fluorine atoms from neighboring trifluoroborate anions, leading to the formation of layered or extended network structures. nih.govnih.gov In the case of potassium trifluorido(4-methoxyphenyl)borate, the potassium cation is coordinated by eight fluorine atoms, forming irregular KF₈ polyhedra that share faces and edges to create infinite layers. nih.govnih.gov

The precise bond lengths, bond angles, and torsion angles obtained from XRD can inform the reactivity of the compound. For example, variations in the B-F bond lengths can indicate differences in their relative strengths and potential for dissociation in solution. The packing of the ions in the crystal lattice can also influence the solid-state reactivity and dissolution properties of the compound.

Table 3: Selected Crystallographic Data for Analogous Potassium Aryltrifluoroborates

Parameter Potassium trifluorido(4-methoxyphenyl)borate nih.gov Potassium trifluorido(4-fluorophenyl)borate nih.gov
Crystal System Orthorhombic Monoclinic
Space Group Pnma P2₁/n
B-C Bond Length (Å) 1.5987(18) 1.590(2)
Average B-F Bond Length (Å) ~1.40 ~1.39
Average C-B-F Angle (°) 113.0 113.2
Average F-B-F Angle (°) 105.7 105.5
K⁺ Coordination Number 8 8

This data is for analogous compounds and is presented to infer the likely structural characteristics of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis in the Context of Reaction Progress and Product Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. These methods can be used to identify functional groups and to follow the progress of a reaction by monitoring the disappearance of reactant bands and the appearance of product bands.

For this compound, the IR and Raman spectra are expected to be characterized by vibrations of the p-substituted phenyl ring, the propoxy group, and the trifluoroborate moiety. The B-F stretching vibrations are particularly diagnostic and typically appear as strong, broad bands in the IR spectrum in the region of 1100-950 cm⁻¹. nist.gov The exact position and number of these bands can be influenced by the symmetry of the anion and its interactions in the crystal lattice.

Vibrations associated with the aromatic ring, such as C-H and C=C stretching, will be present in their characteristic regions. The C-O stretching of the ether linkage in the propoxy group will also give rise to a distinct band.

During a reaction where the trifluoroborate group is consumed, the intensity of the B-F stretching bands would decrease. If, for example, the trifluoroborate is converted to a boronic acid, new, strong bands corresponding to B-O and O-H stretching would appear. Thus, IR and Raman spectroscopy can provide a convenient and continuous method for monitoring reaction kinetics and for the characterization of the final product.

Table 4: Expected Vibrational Modes for this compound

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopy
C-H (aromatic) Stretching 3100-3000 IR, Raman
C-H (aliphatic) Stretching 3000-2850 IR, Raman
C=C (aromatic) Stretching 1600-1450 IR, Raman
C-O (ether) Stretching 1260-1000 IR
B-F Stretching 1100-950 IR

These are general expected ranges and the precise positions of the bands for the title compound may vary.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium trifluoro(4-propoxyphenyl)borate, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is typically synthesized via transmetallation reactions. A general procedure involves reacting 4-propoxyphenyl Grignard or organolithium reagents with trifluoroborane (BF₃·OEt₂) in anhydrous THF at low temperatures (-78°C). For example, n-BuLi is used to deprotonate 4-propoxyphenylacetylene, followed by BF₃·OEt₂ addition to form the borate complex. The potassium salt is precipitated using KCl . Yield optimization requires strict moisture-free conditions, stoichiometric control of reagents (e.g., 1.0–1.2 equiv. BF₃), and inert gas purging to avoid side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Multinuclear NMR spectroscopy is essential:

  • ¹H NMR : Aromatic protons in the 4-propoxyphenyl group appear as distinct multiplets (δ 6.8–7.3 ppm), with propoxy chain signals (δ 1.0–1.5 ppm for CH₃, δ 3.4–4.0 ppm for OCH₂) .
  • ¹⁹F NMR : The trifluoroborate group shows a characteristic singlet near δ -135 to -115 ppm, sensitive to electronic effects of the aryl substituent .
  • ¹¹B NMR : A sharp peak around δ 3–5 ppm confirms tetrahedral boron coordination .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis. Avoid exposure to moisture, as the trifluoroborate group hydrolyzes to boric acid and HF, compromising reactivity. Use anhydrous solvents (e.g., THF, acetone-d6) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in ¹H/¹⁹F NMR shifts may arise from:

  • Solvent effects : Compare data in DMSO-d6 vs. acetone-d6; polar solvents deshield aromatic protons .
  • Impurities : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (MeOH/CH₂Cl₂) to isolate pure product.
  • Dynamic effects : Variable-temperature NMR can reveal conformational exchange in the propoxy chain .

Q. What strategies improve the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Ligand selection : Use Pd(OAc)₂ with SPhos or XPhos ligands to enhance oxidative addition .
  • Base optimization : K₂CO₃ or CsF in H₂O/THF mixtures (3:1) improves transmetallation efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (30 min at 80°C vs. 12 h conventional) .

Q. How does the 4-propoxyphenyl substituent influence the electrochemical properties of trifluoroborate salts compared to methoxy or fluoro analogs?

  • Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile shows:

  • Electron-donating groups (e.g., -OCH₂CH₂CH₃) lower oxidation potentials (E₁/₂ ≈ +0.8 V vs. Ag/AgCl) compared to electron-withdrawing -F substituents (E₁/₂ ≈ +1.2 V) .
  • Steric effects from the propoxy chain reduce aggregation in solution, enhancing solubility for electrocatalysis .

Q. What are the limitations of using this compound in aqueous-phase reactions?

  • Methodological Answer : Hydrolysis of the BF₃ group limits aqueous compatibility. Mitigation strategies include:

  • Protecting groups : Temporarily replace -B(F)₃K with pinacol boronate esters.
  • Surfactant additives : Use CTAB (cetyltrimethylammonium bromide) to stabilize borate ions in water .

Methodological Considerations

  • Controlled experiments : Compare reactivity with structurally similar salts (e.g., 4-methoxy or 4-fluoro analogs) to isolate substituent effects .
  • Safety protocols : Follow GHS guidelines for skin/eye protection (Category 1C/1) and avoid inhalation of fine powders .

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